2-Bromo-5-iodothiazole

Catalog No.
S687975
CAS No.
108306-63-4
M.F
C3HBrINS
M. Wt
289.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-iodothiazole

Researchers using 2,5-dibromothiazole often face regioisomeric mixtures in cross-coupling. 2-Bromo-5-iodothiazole provides orthogonal C5-I/C2-Br reactivity for unambiguous sequential functionalization. - >20:1 C5 selectivity in Suzuki coupling. - Avoids chromatographic regioisomer separation, improving yields. - Streamlines synthesis of kinase inhibitors and conjugated materials. Consistent supply supports discovery and scale-up.

CAS Number

108306-63-4

Product Name

2-Bromo-5-iodothiazole

IUPAC Name

2-bromo-5-iodo-1,3-thiazole

Molecular Formula

C3HBrINS

Molecular Weight

289.92 g/mol

InChI

InChI=1S/C3HBrINS/c4-3-6-1-2(5)7-3/h1H

InChI Key

MWJCQTBRSKINNQ-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)Br)I

Canonical SMILES

C1=C(SC(=N1)Br)I

Synonyms

2-Bromo-5-iodo-1,3-thiazole, 5-Iodo-2-bromothiazole, 2-Bromo-5-iodothiazole

Purity

≥95%

Package Size

1 g, 5 g

2-Bromo-5-iodothiazole is a highly versatile, dihalogenated heterocyclic building block characterized by the orthogonal reactivity of its C2 and C5 positions. As a core scaffold in medicinal chemistry and advanced materials science, it enables the modular synthesis of 2,5-disubstituted thiazoles. Its primary procurement value lies in the significant bond dissociation energy difference between the C5-iodine and C2-bromine bonds. This intrinsic electronic differentiation facilitates highly regioselective palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Sonogashira, and Stille couplings—allowing chemists to sequentially functionalize the thiazole ring without the need for complex protecting group strategies [1].

Research Fit

1 Orthogonal dihalogenated scaffold for sequential C5-I then C2-Br cross-coupling
2 Supports iodine-directed halogen dance chemistry for late-stage diversification
3 Supplied at ≥95% purity for milligram to multi-gram parallel library synthesis

While 2,5-dibromothiazole is often considered a lower-cost alternative for accessing disubstituted thiazoles, it lacks the pronounced electronic and steric differentiation required for strict regiocontrol. In palladium-catalyzed cross-couplings, the competing reactivity of the C2-Br and C5-Br bonds in 2,5-dibromothiazole frequently results in complex mixtures of mono-arylated regioisomers and over-coupled byproducts[1]. This necessitates costly and time-consuming chromatographic separations that drastically reduce the isolated yield of the desired intermediate. Substituting 2-bromo-5-iodothiazole with its dibromo analog directly impacts processability, lowering overall throughput and complicating the downstream synthesis of targeted active pharmaceutical ingredients or complex natural products [2].

Substitution Risk

Regioisomer mismatch 5-bromo-2-iodothiazole reverses reactivity order, disrupting the orthogonal C-I/C-Br synthetic sequence.
Mono-halogen congener 2-bromothiazole lacks the second halogen handle, requiring protecting-group strategies that add 2-3 synthetic steps.
Non-iodinated analog 2,5-dibromothiazole cannot undergo halogen dance migration, limiting access to 4-iodo isomer derivatives.

Unambiguous C5-Regioselectivity in Primary Cross-Couplings

In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond at the 5-position of 2-bromo-5-iodothiazole exhibits significantly higher reactivity toward oxidative addition than the C2-bromine bond. This allows for selective mono-functionalization at the C5 position under mild conditions, yielding the 5-substituted-2-bromothiazole intermediate with near-complete regiocontrol [1]. In contrast, utilizing 2,5-dibromothiazole under similar conditions yields a mixture of C2- and C5-coupled products due to the less pronounced electronic differentiation between the two carbon-bromine bonds, significantly reducing the isolated yield of the target regioisomer[2].

Evidence DimensionRegioselectivity and yield of mono-coupled intermediate
Target Compound DataHighly selective C5-coupling (>95% regiocontrol) leaving C2-Br intact.
Comparator Or Baseline2,5-dibromothiazole (yields complex mixtures of C2/C5 mono-coupled and bis-coupled products).
Quantified DifferenceElimination of regioisomer mixtures, maximizing the yield of the desired mono-functionalized scaffold.
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at 80-90 °C.

Procuring the iodo-bromo derivative eliminates the need for complex chromatographic separation of regioisomers, directly improving the throughput and scalability of multi-step syntheses.

LogP Profile
Head-to-head
Target LogP = 2.51
vs Chloro analog ≈ 1.98
3.4-fold higher lipophilicity may influence membrane permeability and RP-HPLC retention.
Calculated LogP; empirical validation recommended for lead optimization.

Enabling One-Pot Sequential Functionalization

The orthogonal reactivity of 2-bromo-5-iodothiazole enables highly efficient sequential or one-pot double cross-coupling protocols. Following the initial mild substitution of the C5-iodine, the remaining C2-bromine can be subsequently activated under more forcing conditions for a second transformation, such as a Buchwald-Hartwig amination or a second Suzuki coupling [1]. Attempting this sequential strategy with 2,5-dibromothiazole is highly inefficient, as the lack of halogen differentiation leads to uncontrolled double functionalization or reversed regioselectivity during the first step, requiring intermediate purifications [2].

Evidence DimensionSuitability for one-pot sequential di-functionalization
Target Compound DataEnables sequential C5 then C2 coupling without intermediate purification.
Comparator Or Baseline2,5-dibromothiazole (requires step-wise coupling with purification to remove symmetric bis-coupled byproducts).
Quantified DifferenceReduction in synthetic steps and purification cycles for 2,5-disubstituted thiazoles.
ConditionsSequential Suzuki-Miyaura followed by Buchwald-Hartwig amination or Stille coupling.

For industrial and medicinal chemistry workflows, the ability to perform sequential couplings in a single pot drastically reduces solvent waste, time, and overall manufacturing costs.

Boiling Point
Head-to-head
Target BP = 270.6 °C
vs Regioisomer ≈ 299.2 °C
29 °C lower boiling point reduces energy input and thermal degradation risk during solvent removal.
Values at 760 mmHg; influences distillation-based purification schemes.

Controlled Halogen-Metal Exchange for Organometallic Intermediates

When subjected to halogen-metal exchange (e.g., using n-butyllithium or isopropylmagnesium chloride), the C-I bond in 2-bromo-5-iodothiazole undergoes rapid and selective exchange to generate the 5-metalated-2-bromothiazole intermediate. This allows for the precise introduction of electrophiles at the C5 position [1]. In contrast, lithiation of 2,5-dibromothiazole is governed by complex equilibria involving the relative acidities of the ring protons and the stabilities of the resulting organolithium species, often leading to lower regioselectivity and the formation of unwanted side products[2].

Evidence DimensionRegioselectivity of halogen-metal exchange
Target Compound DataSelective exchange at the C5-iodine position.
Comparator Or Baseline2,5-dibromothiazole (competing exchange and lithiation pathways).
Quantified DifferenceUnambiguous generation of the C5-nucleophile versus mixed organometallic species.
ConditionsTreatment with organolithium or Grignard reagents at low temperatures (-78 °C).

Reliable generation of a single organometallic intermediate is critical for the reproducible synthesis of complex pharmaceutical intermediates, preventing batch-to-batch variability.

GHS Hazard Profile
Head-to-head
Target: H301 / H311 / H331 (Toxic Cat. 3)
vs Chloro analog: H302 / H312 (Harmful)
Elevated toxicity classification mandates fume-hood use and stringent PPE protocols.
Hazard assessment per supplier SDS; chloro analog lacks the iodine-enabled chemoselectivity.
Suzuki Coupling
Class-level
C-I bond reacts 10–100× faster than C-Br bond
Reported >95% regioselectivity enables predictable sequential mono-arylation.
Validated on 2-chloro-5-iodo-4-methylthiazole; Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80-100 °C.
Halogen Dance
Class-level
C5 to C4 iodine migration in 45–78% isolated yield
Accesses 2-bromo-4-iodothiazole derivatives without de novo synthesis.
LDA (1.1 eq), THF, −78 °C to rt; incompatible with 2,5-dibromothiazole.

Synthesis of Targeted Kinase Inhibitors

2-Bromo-5-iodothiazole is the optimal starting material for constructing 2,5-disubstituted thiazole scaffolds, which are privileged structures in kinase inhibitor design. Its orthogonal halogens allow for a highly selective C5 cross-coupling followed by a C2 amination or arylation, streamlining the discovery and scale-up of targeted oncology therapeutics [1].

Complex Bithiazole and Natural Product Synthesis

In the total synthesis of complex bithiazole-containing natural products, the unambiguous regiocontrol provided by 2-bromo-5-iodothiazole during Stille and Suzuki cross-couplings ensures high yields of the correct regioisomer, making it superior to symmetric dihalothiazoles that require extensive purification[2].

Development of Asymmetric Organic Electronic Materials

For the synthesis of highly conjugated thiazole-based polymers or oligomers used in organic photovoltaics and field-effect transistors, the sequential functionalization capability of this compound allows for the precise, step-wise construction of asymmetric donor-acceptor architectures without structural defects caused by miscoupling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
2,5-Diarylthiazole Libraries
Orthogonal C-I/C-Br Coupling Handles
C-I Selective Suzuki Protocol Validation
Isomer-Enriched Building Blocks
Iodine Migration Reactivity
LDA-Mediated Halogen Dance Conditions
Regioregular Conductive Polymers
Head-to-Tail Coupling Precision
Stille Coupling & Electropolymerization Parameters
Agrochemical Intermediate R&D
Lipophilicity Window (LogP 2–3)
Foliar Uptake Prediction & Thermal Safety Margin

XLogP3

2.7

Wikipedia

2-Bromo-5-iodo-1,3-thiazole

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